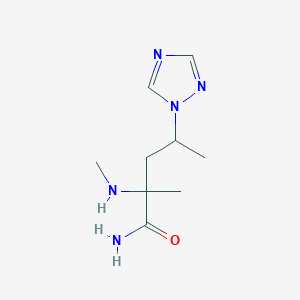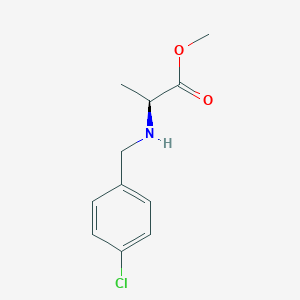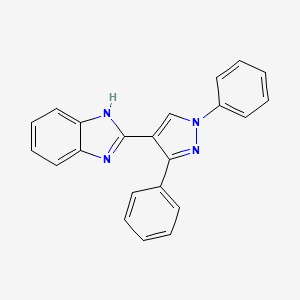
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features a pyrazole ring fused with a benzodiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with o-phenylenediamine under reflux conditions in the presence of a suitable catalyst. One efficient method uses Gadolinium (III) trifluoromethanesulfonate as a catalyst in ethanol, achieving good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes using continuous flow reactors and scalable catalysts to ensure consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted phenyl rings.
Scientific Research Applications
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole involves its interaction with various molecular targets:
Molecular Targets: It targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: The compound can modulate signaling pathways such as the PI3K/Akt pathway, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole: Similar structure but with an imidazole ring instead of a benzodiazole.
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]thiazole: Contains a thiazole ring, showing different biological activities.
Uniqueness
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-1,3-benzodiazole is unique due to its specific combination of a pyrazole ring with a benzodiazole moiety, which imparts distinct electronic and steric properties, enhancing its biological activity and making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C22H16N4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)-1H-benzimidazole |
InChI |
InChI=1S/C22H16N4/c1-3-9-16(10-4-1)21-18(15-26(25-21)17-11-5-2-6-12-17)22-23-19-13-7-8-14-20(19)24-22/h1-15H,(H,23,24) |
InChI Key |
PQZOJXYSZWLDNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


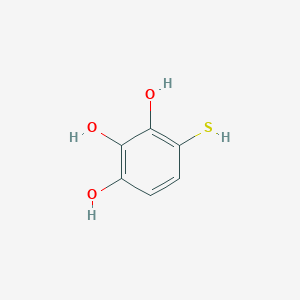

![4-Azaspiro[2.5]octan-7-aminedihydrochloride](/img/structure/B13574758.png)

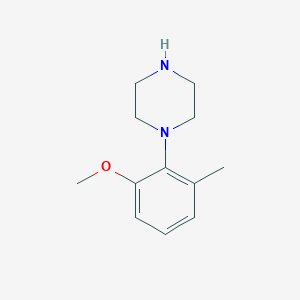
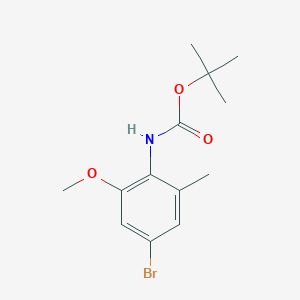
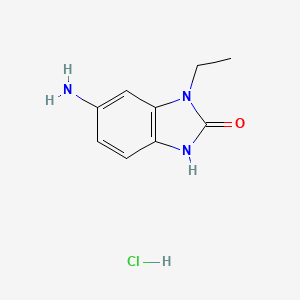
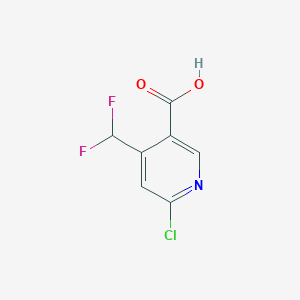
![2-(3,4-dichlorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B13574791.png)
![5'-Oxo-hexahydrospiro[cyclopropane-1,2'-pyrrolizine]-7'a-carboxylicacid](/img/structure/B13574798.png)
![methyl(2R)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13574803.png)
![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid](/img/structure/B13574811.png)
